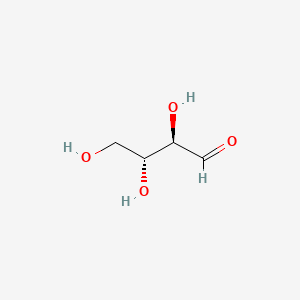
Ácido pimárico
Descripción general
Descripción
El ácido pimárico es un ácido carboxílico del grupo de los ácidos resínicos, que se encuentra a menudo en las oleorresinas de los pinos. Es un compuesto diterpenoide con la fórmula molecular C20H30O2. El ácido pimárico es conocido por su papel en los mecanismos de defensa de las plantas, particularmente contra los insectos .
Aplicaciones Científicas De Investigación
Pimaric acid has a wide range of applications in scientific research:
Mecanismo De Acción
El ácido pimárico ejerce sus efectos interactuando con dianas moleculares y vías específicas. Se ha demostrado que aumenta la sensibilidad de los canales de potasio activados por calcio de gran conductancia (canales BK) al calcio y al voltaje, influyendo así en las actividades celulares . Este mecanismo es crucial para su papel en la defensa de las plantas y las posibles aplicaciones terapéuticas.
Análisis Bioquímico
Biochemical Properties
Pimaric acid is a naturally occurring resin and has been found to perform many pharmacological activities
Cellular Effects
Pimaric acid has been shown to have anticancer effects in human ovarian cancer cells . It induced cytotoxicity in a dose-dependent manner without causing too much cytotoxicity in human ovarian epithelial cells . The cytotoxic effects of Pimaric acid were apoptosis-mediated and caspase-dependent .
Molecular Mechanism
The induction of cytotoxicity by Pimaric acid was mediated via endoplasmic reticulum stress through expressions of related proteins . Western blotting analysis showed that the expression of apoptosis-associated proteins like BAX, p-53 and caspase-3 was enhanced and BCL-2 expression was diminished .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido pimárico se puede sintetizar por la deshidratación del ácido abiético, que suele acompañar al ácido pimárico en mezclas como la colofonia . El método de preparación implica añadir ácido resínico refinado, trementina o colofonia junto con anhídrido maleico a un matraz de reacción, disolver los ingredientes en un disolvente de ácido graso inferior C1-C10 y luego llevar a cabo reacciones adicionales calentando directamente o con asistencia de microondas .
Métodos de Producción Industrial: La producción industrial del ácido pimárico implica el uso de oleorresina de pino, que está compuesta principalmente por ácidos diterpénicos carboxílicos insaturados. El proceso incluye pasos como la cristalización, la filtración y el lavado para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido pimárico experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Es soluble en alcoholes, acetona y éteres, lo que lo hace versátil para diferentes condiciones de reacción .
Reactivos y Condiciones Comunes:
Oxidación: El ácido pimárico puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador como paladio sobre carbono.
Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes como bromo o cloro.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados del ácido pimárico, como el ácido isopimárico y el ácido sandaracopimárico .
4. Aplicaciones en Investigación Científica
El ácido pimárico tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
El ácido pimárico forma parte de la familia de los diterpenoides pimáricos. Los compuestos similares incluyen:
Ácido Isopimárico: Similar en estructura, pero difiere en la posición de los dobles enlaces.
Ácido Sandaracopimárico: Otro diterpenoide con propiedades similares, pero diferentes grupos funcionales.
Ácido Abiético: A menudo se encuentra junto con el ácido pimárico en la colofonia, pero con diferentes propiedades químicas y reactividad.
El ácido pimárico destaca por su combinación única de estabilidad química y reactividad, lo que lo hace valioso en diversas aplicaciones industriales y científicas.
Propiedades
IUPAC Name |
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJRKBZMUDEEV-APQLOABGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858728 | |
| Record name | alpha-Pimaricacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-27-5 | |
| Record name | Pimaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIMARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Pimaricacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















